molecular formula C7H11ClO3 B8607531 2-Chloropropyl 3-oxobutanoate CAS No. 88594-00-7

2-Chloropropyl 3-oxobutanoate

Cat. No. B8607531
CAS RN: 88594-00-7
M. Wt: 178.61 g/mol
InChI Key: PZISUEUDMNMOCP-UHFFFAOYSA-N
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Patent
US04472411

Procedure details

0.7 g of sodium acetate was added to 7.5 g of 2-chloropropanol, to which 7.4 g of diketene was added dropwise with stirring while the reaction temperature was maintained at 40°-50° C. The reaction mixture was stirred at room temperature for an additional 2 hours and then worked up in the manner described in Referential Example 4. The resulting crude product was purified by distillation to obtain 9.8 g of 2-chloropropyl acetoacetate.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Cl:6][CH:7]([CH3:10])[CH2:8][OH:9].[CH2:11]=[C:12]1[O:16][C:14](=[O:15])[CH2:13]1>>[C:14]([O:9][CH2:8][CH:7]([Cl:6])[CH3:10])(=[O:15])[CH2:13][C:12]([CH3:11])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC(CO)C
Name
Quantity
7.4 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Stirring
Type
CUSTOM
Details
with stirring while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 40°-50° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for an additional 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The resulting crude product was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.